5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid
Description
Synthesis Analysis
The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives involves a series of transformations and cyclization processes. For example, a method for the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes under strong acidic conditions, demonstrating a versatile approach to generating a wide array of structural derivatives from similar precursors (Bogza et al., 2005). Another synthesis route involves a six-step procedure starting from 3,4-dimethoxyacetophenone, leading to a range of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, highlighting the flexibility and adaptability of the synthetic methods to incorporate the dimethoxyphenyl isoxazole core into various chemical frameworks (Liu et al., 2004).
Molecular Structure Analysis
The molecular structure of derivatives of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid is confirmed through single-crystal X-ray diffraction studies, which provide detailed insights into the crystalline form, molecular arrangement, and intermolecular interactions. For instance, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined, showcasing the specific spatial arrangement and hydrogen bond interactions within the crystal lattice (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives are diverse, including cyclization, rearrangement, and nucleophilic substitution. These reactions are crucial for creating a variety of compounds with potential biological activities. The versatility in chemical reactions is demonstrated by the formation of 1,2,5-oxadiazoles through rearrangement processes and the generation of isoxazole-4-carboxylic acid derivatives via domino isomerization, showcasing the compound's reactivity and potential for generating structurally diverse derivatives (Potkin et al., 2012).
Physical Properties Analysis
The physical properties of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives, such as solubility, crystallinity, and melting points, are determined by their molecular structure. For example, the synthesis and characterization of novel isoxazole derivatives reveal insights into their crystalline forms, thermal stability, and solubility behaviors, which are essential for their application in various fields, including materials science and pharmaceuticals (Prasad et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives in chemical reactions and their potential applications. Studies on isoxazole derivatives provide valuable data on their reactivity patterns, offering insights into how structural modifications can influence their chemical behavior and interactions with biological targets (Andrianov et al., 1991).
Scientific Research Applications
Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .
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Pharmaceuticals : Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .
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Drug Discovery : Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities .
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Synthetic Chemistry : The chemistry of isoxazoles has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
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Peptide Synthesis : Some isoxazole derivatives, such as 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid, have been used in the synthesis of a new class of bioactive peptides .
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Pharmaceuticals : Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .
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Drug Discovery : Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities .
-
Synthetic Chemistry : The chemistry of isoxazoles has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
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Peptide Synthesis : Some isoxazole derivatives, such as 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid, have been used in the synthesis of a new class of bioactive peptides .
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPXHDKCCWLQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360220 | |
Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid | |
CAS RN |
33282-17-6 | |
Record name | 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33282-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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